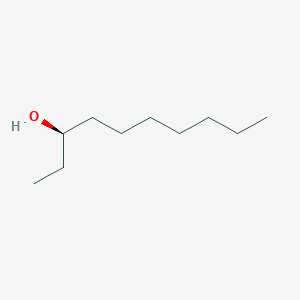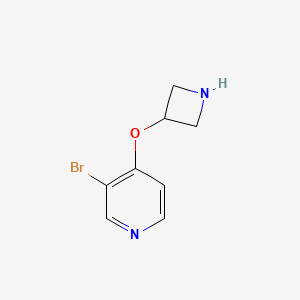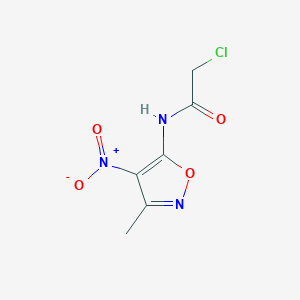
Heptyl ethyl carbinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl ethyl carbinol, also known as 3-decanol, is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is part of the family of higher alcohols and is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptyl ethyl carbinol can be synthesized through several methods. One common laboratory method involves the reduction of carbonyl compounds. For instance, the reduction of decanal (a ten-carbon aldehyde) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound .
Another method involves the use of Grignard reagents. The reaction of heptyl magnesium bromide with ethyl formate, followed by hydrolysis, can produce this compound .
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydrogenation of carbon monoxide in the presence of a suitable catalyst, such as zinc oxide-chromic oxide. This method is similar to the industrial synthesis of other alcohols like methanol .
Análisis De Reacciones Químicas
Types of Reactions
Heptyl ethyl carbinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like hydrogen halides (HCl, HBr, HI) are used for substitution reactions.
Major Products Formed
Oxidation: Decanone or decanoic acid.
Reduction: Decane.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
Heptyl ethyl carbinol has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It is studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of heptyl ethyl carbinol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways. For example, it may act as a substrate for enzymes involved in alcohol metabolism, leading to the formation of metabolites that exert specific biological effects .
Comparación Con Compuestos Similares
Heptyl ethyl carbinol can be compared with other similar alcohols, such as:
Octanol: Similar in structure but with one less carbon atom.
Nonanol: Similar in structure but with one more carbon atom.
Decanol: Similar in structure but with the hydroxyl group in a different position.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its position of the hydroxyl group and the length of the carbon chain influence its reactivity and applications .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it valuable for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in different domains.
Propiedades
Número CAS |
138256-81-2 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
(3R)-decan-3-ol |
InChI |
InChI=1S/C10H22O/c1-3-5-6-7-8-9-10(11)4-2/h10-11H,3-9H2,1-2H3/t10-/m1/s1 |
Clave InChI |
ICEQLCZWZXUUIJ-SNVBAGLBSA-N |
SMILES isomérico |
CCCCCCC[C@@H](CC)O |
SMILES canónico |
CCCCCCCC(CC)O |
melting_point |
-7.5 °C |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12065737.png)
![[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12065744.png)

![4-[2-(3-Methoxyphenyl)ethyl]piperidine](/img/structure/B12065757.png)


